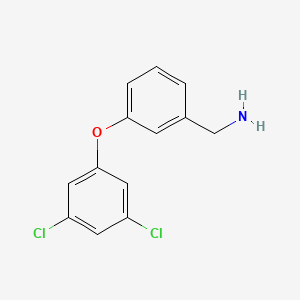

3-(3,5-Dichlorophenoxy)benzylamine

Description

3-(3,5-Dichlorophenoxy)benzylamine is a substituted benzylamine derivative featuring a dichlorophenoxy moiety. Its chlorine substituents enhance lipophilicity, which may influence bioavailability and metabolic stability compared to non-halogenated analogs.

Properties

CAS No. |

696581-41-6 |

|---|---|

Molecular Formula |

C13H11Cl2NO |

Molecular Weight |

268.13 g/mol |

IUPAC Name |

[3-(3,5-dichlorophenoxy)phenyl]methanamine |

InChI |

InChI=1S/C13H11Cl2NO/c14-10-5-11(15)7-13(6-10)17-12-3-1-2-9(4-12)8-16/h1-7H,8,16H2 |

InChI Key |

AHPZRSMHPDZNEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)Cl)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenoxy)benzylamine typically involves the reaction of 3,5-dichlorophenol with benzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-(3,5-Dichlorophenoxy)benzylamine may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenoxy)benzylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzylamine derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the dichlorophenoxy group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various benzylamine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(3,5-Dichlorophenoxy)benzylamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenoxy)benzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

| Compound Name | Substituents | Key Differences | Potential Applications |

|---|---|---|---|

| 3-(3,5-Dichlorophenoxy)benzylamine | –NH₂, –O–C₆H₃(Cl)₂ at benzyl position | High halogen content | Drug discovery, agrochemicals |

| 3-Phenoxybenzylamine | –NH₂, –O–C₆H₅ at benzyl position | Lacks halogen substituents | Intermediate in pesticide synthesis |

| 4-Chlorobenzylamine | –NH₂, –Cl at para position of benzene | Simpler structure, single Cl substituent | Pharmaceutical synthesis |

Functional Comparisons

Bioactivity: Dichlorinated compounds like 3-(3,5-Dichlorophenoxy)benzylamine often exhibit stronger binding to hydrophobic enzyme pockets than non-chlorinated analogs (e.g., 3-phenoxybenzylamine), but may face higher toxicity risks .

Synthetic Complexity: The dichlorophenoxy group requires multi-step synthesis compared to mono-substituted benzylamines, increasing production costs .

Biological Activity

3-(3,5-Dichlorophenoxy)benzylamine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound 3-(3,5-Dichlorophenoxy)benzylamine can be described by the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H12Cl2N |

| Molecular Weight | 265.15 g/mol |

| IUPAC Name | 3-(3,5-Dichlorophenoxy)benzylamine |

| Canonical SMILES | Clc1cc(cc(c1)OCC2=CC=CC=C2)Cl |

This structure features a dichlorophenoxy group attached to a benzylamine moiety, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that 3-(3,5-Dichlorophenoxy)benzylamine exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it has comparable efficacy to conventional antibiotics.

- Case Study : In a comparative analysis of antimicrobial agents, 3-(3,5-Dichlorophenoxy)benzylamine showed an MIC value of 0.1 μg/mL against Staphylococcus aureus, indicating strong activity against this pathogen .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies reveal that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.

- Research Findings : A recent study reported that 3-(3,5-Dichlorophenoxy)benzylamine exhibited an IC50 value of 15 μM against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .

The biological activity of 3-(3,5-Dichlorophenoxy)benzylamine is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Induction of Apoptosis : It has been suggested that 3-(3,5-Dichlorophenoxy)benzylamine can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

The biological effectiveness of 3-(3,5-Dichlorophenoxy)benzylamine can be understood through its structure-activity relationship. Modifications to the phenoxy and benzyl groups can significantly alter its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Substitution at the para position with electron-withdrawing groups enhances antibacterial activity. | Increased potency observed with halogen substitutions. |

| Alteration of the amine group affects solubility and bioavailability. | Changes in solubility correlate with varying cytotoxicity profiles. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.